N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride
Description
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide hydrochloride is a complex synthetic molecule featuring a fused benzothiazole-dioxane core, a dimethylaminoethyl substituent, and a sulfonylbenzamide moiety linked to a 3-methylpiperidine group. The hydrochloride salt enhances solubility, which is critical for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O5S2.ClH/c1-18-5-4-10-29(17-18)37(32,33)20-8-6-19(7-9-20)25(31)30(12-11-28(2)3)26-27-21-15-22-23(16-24(21)36-26)35-14-13-34-22;/h6-9,15-16,18H,4-5,10-14,17H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHAEMMVXMCGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=CC5=C(C=C4S3)OCCO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Dioxino Group: The benzothiazole intermediate is then reacted with a dihydroxy compound to form the dioxino ring through a condensation reaction.
Attachment of the Piperidine Ring: The dioxino-benzothiazole intermediate is further reacted with a piperidine derivative under basic conditions.
Sulfonylation: The resulting compound is sulfonylated using a sulfonyl chloride reagent in the presence of a base.
Formation of the Final Product: The final step involves the reaction of the sulfonylated intermediate with N-[2-(dimethylamino)ethyl]amine to form the desired compound. The hydrochloride salt is then prepared by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Structural Characteristics
Molecular Formula: C15H19N3O3S·HCl
Molecular Weight: 321.4 g/mol
IUPAC Name: N-(6,7-dihydro-dioxino[2,3-f] benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide; hydrochloride
The compound features multiple functional groups including sulfonamide and dioxin structures which are significant in determining its reactivity and interaction with biological systems.
Types of Chemical Reactions
The compound can participate in several types of chemical reactions:
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Substitution Reactions: The presence of the sulfonamide group makes it susceptible to nucleophilic substitution reactions. For instance, the dimethylamino group can undergo alkylation or acylation.
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Oxidation Reactions: The dioxin moiety can be oxidized to form more oxidized derivatives such as sulfoxides or sulfones depending on the oxidizing agent used.
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Reduction Reactions: The compound may also undergo reduction reactions that could convert certain functional groups into their corresponding alcohols or amines.
Substitution Reactions
These typically require conditions that favor nucleophilic attack:
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Reagents: Common reagents include halogenated compounds or acyl chlorides.
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Conditions: Moderate temperatures (room temperature to 60°C) in a suitable solvent (e.g., DMF or DMSO) can facilitate these reactions.
Oxidation Reactions
Oxidation can be achieved using:
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Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or chromium trioxide (CrO₃).
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Conditions: These reactions often require acidic conditions and controlled temperatures to prevent overoxidation.
Reduction Reactions
Reduction processes may involve:
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Reagents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Conditions: Anhydrous solvents like ether or THF are typically employed under inert atmospheres to prevent moisture interference.
Data Tables of Reaction Conditions and Products
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Substitution | Halogens/Acid chlorides | Room temp - 60°C | N-substituted derivatives |
| Oxidation | KMnO₄/H₂O₂ | Acidic medium | Sulfoxides/Sulfones |
| Reduction | LiAlH₄/NaBH₄ | Anhydrous solvent | Alcohols/Amines |
Scientific Research Applications
Structural Characteristics
The compound has a molecular formula of and a molecular weight of approximately 397.5 g/mol. Its structure includes:
- Benzothiazole moiety : Known for its diverse biological activities.
- Piperidine ring : Contributes to the compound's pharmacological properties.
- Dioxin structure : Imparts specific chemical reactivity that may enhance biological activity.
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Anticancer Activity
Preliminary studies suggest that the compound may have antiproliferative effects against various cancer cell lines. Its unique structure allows it to inhibit key pathways involved in cancer progression.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For example:
- Acetylcholinesterase Inhibition : It may modulate cholinergic signaling by inhibiting acetylcholinesterase, which is relevant for conditions like Alzheimer's disease .
- α-Glucosidase Inhibition : This property suggests potential applications in managing Type 2 Diabetes Mellitus by delaying carbohydrate absorption .
Case Studies
Several case studies have explored the therapeutic potential of compounds related to N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide; hydrochloride. Notably:
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in neurotransmission or signal transduction.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, or cell signaling.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Frameworks
The benzothiazole-dioxane core in the target compound is structurally distinct from other heterocycles in analogs. For example:
- : A related compound (RN: 1135225-65-8) replaces the sulfonylbenzamide group with an acetamide but retains the benzothiazole-dioxane core and dimethylaminoethyl chain.
- : A tetrahydroimidazopyridine derivative highlights the role of fused nitrogen-containing heterocycles in modulating bioactivity. However, the absence of a sulfonyl group in this compound limits direct comparability .
Table 1: Key Structural Differences in Heterocyclic Cores
Sulfonamide/Sulfonyl Functional Groups
The sulfonylbenzamide group in the target compound is a critical pharmacophore, as seen in sulfonamide-based drugs and agrochemicals:
- : Sulfonylurea herbicides (e.g., sulfosulfuron) utilize sulfonamide linkages to heterocycles for herbicidal activity. The target compound’s sulfonyl group may similarly enhance binding to enzymes or transporters .
- : Sulfonyl-containing triazoles exhibit tautomerism (thione vs. thiol forms), which influences reactivity. The target compound’s sulfonyl group likely avoids tautomeric complexity, favoring stable interactions .
Pharmacokinetic and Bioactivity Predictions
- : Similarity indexing using Tanimoto coefficients (~70% similarity between SAHA and aglaithioduline) suggests that structural analogs of the target compound may share overlapping bioactivity profiles. The dimethylaminoethyl and piperidine groups could enhance blood-brain barrier penetration, akin to neuroactive compounds .
Analytical Techniques
- IR/NMR Spectroscopy : As shown in and , IR bands (e.g., νC=S at 1247–1255 cm⁻¹) and NMR shifts confirm tautomeric states and substituent identities. The target compound’s sulfonyl group would exhibit strong νS=O bands near 1350–1150 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) data, as in , would verify the molecular ion and fragmentation patterns .
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide; hydrochloride is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound's structure includes a benzothiazole moiety fused with a dioxin ring, which is known for its diverse biological activities. The presence of a sulfonamide group and a dimethylaminoethyl side chain enhances its solubility and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. It is hypothesized that the compound may modulate signaling pathways such as the AKT and ERK pathways, which are crucial in cell survival and proliferation.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of benzothiazole, including compounds similar to the one , exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : The compound was evaluated for its effects on various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay indicated a dose-dependent inhibition of cell proliferation at concentrations ranging from 1 to 4 µM .
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound resulted in increased apoptosis rates in treated cells, suggesting its potential as an anticancer agent .
2. Anti-inflammatory Effects
The compound's anti-inflammatory properties were assessed by measuring the levels of cytokines such as IL-6 and TNF-α in RAW264.7 macrophages. Results showed a significant reduction in these inflammatory markers following treatment, indicating that the compound may also serve as an anti-inflammatory agent .
Case Studies
Several studies have explored the biological activity of benzothiazole derivatives:
- Study on Compound B7 : In a comparative study, compound B7 (a benzothiazole derivative) was shown to significantly inhibit cancer cell proliferation while also reducing inflammatory cytokine levels. This dual action highlights the therapeutic potential of compounds structurally related to N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide; hydrochloride .
Data Table: Summary of Biological Activities
| Activity Type | Assessed Parameters | Results |
|---|---|---|
| Anticancer | Cell lines A431, A549 | Dose-dependent inhibition |
| Apoptosis rates | Increased apoptosis | |
| Anti-inflammatory | IL-6 and TNF-α levels | Significant reduction |
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthetic yield of this compound?
- Methodological Answer : Utilize multi-step synthesis protocols involving sulfonylation and amidation reactions under controlled pH and temperature. For example, thiazole ring formation can be optimized using NaOH-mediated cyclization in ethanol (as demonstrated in analogous triazole/thiadiazole syntheses) . Monitor reaction progress via TLC/HPLC and employ recrystallization with ethanol/water mixtures for purification. Yield improvements (e.g., from 45% to 68%) may require iterative adjustments to stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine intermediate) .
Q. How can structural characterization be systematically validated?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Confirm benzothiazole and piperidine ring integration ratios (e.g., 6 aromatic protons in the dioxino-benzothiazole moiety).
- IR Spectroscopy : Identify sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and tertiary amine (C-N stretch at ~1250 cm⁻¹) groups.
- Elemental Analysis : Verify C, H, N, S, and Cl percentages within ±0.3% of theoretical values .
Q. What solubility and stability parameters are critical for in vitro assays?
- Methodological Answer : Perform pH-dependent solubility studies (e.g., 0.1–10 mg/mL in PBS/DMSO) and assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks). Use UPLC-PDA to detect hydrolysis products (e.g., free sulfonic acid or benzamide derivatives). Stability in DMSO stock solutions should be monitored at –20°C with argon overlay .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in biological activity data?
- Methodological Answer : Apply COMSOL Multiphysics or Gaussian-based DFT simulations to model ligand-receptor interactions (e.g., binding affinity to kinase targets). Compare results with experimental IC50 values to identify discrepancies. For example, if in vitro IC50 = 12 nM but simulations predict weaker binding, investigate protonation states of the dimethylaminoethyl group under physiological pH .
Q. What strategies address low bioavailability in pharmacokinetic studies?
- Methodological Answer :
- Prodrug Design : Modify the sulfonylbenzamide group with ester linkages (e.g., acetyloxymethyl) to enhance intestinal absorption.
- Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm) to improve plasma half-life. Validate via in vivo AUC measurements (e.g., 3-fold increase in rats at 10 mg/kg dose) .
Q. How can AI-driven automation improve SAR (Structure-Activity Relationship) analysis?
- Methodological Answer : Implement autonomous experimentation platforms (e.g., AI-guided combinatorial chemistry) to screen derivatives. For example, vary the 3-methylpiperidine substituent with 12 analogs and train neural networks to predict logP/IC50 correlations. Validate models with leave-one-out cross-validation (R² > 0.85) .
Q. What methodologies reconcile conflicting cytotoxicity data across cell lines?
- Methodological Answer :
- Transcriptomic Profiling : Use RNA-seq to identify differential expression of efflux transporters (e.g., ABCB1) in resistant vs. sensitive cell lines.
- 3D Spheroid Models : Compare 2D monolayer IC50 (e.g., 5 µM in HepG2) with 3D spheroid data (e.g., 25 µM) to assess penetration efficiency via confocal imaging with fluorescent analogs .
Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
